9-AHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

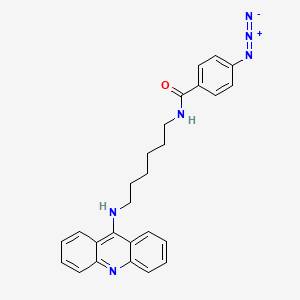

9-AHA is a synthetic compound known for its unique chemical structure and properties It is a derivative of acridine, a heterocyclic organic compound, and features an azido group attached to a benzamido moiety

Méthodes De Préparation

The synthesis of 9-AHA typically involves multiple steps, starting with the preparation of the acridine core. The synthetic route includes the following steps:

Formation of the Acridine Core: The acridine core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines and aldehydes.

Attachment of the Hexylamino Group: The hexylamino group is introduced through nucleophilic substitution reactions, where a hexylamine derivative reacts with the acridine core.

Introduction of the Benzamido Group: The benzamido group is attached via an amide bond formation reaction, typically using benzoyl chloride and a suitable base.

Analyse Des Réactions Chimiques

9-AHA undergoes various chemical reactions, including:

Photocleavage Reactions: This compound is known for its ability to cleave DNA strands upon exposure to light.

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include light sources for photocleavage, sodium azide for azidation, and hydrogen gas with a catalyst for reduction.

Applications De Recherche Scientifique

9-AHA has several scientific research applications:

DNA Photocleavage: This compound is used in studies involving DNA photocleavage, where it helps in understanding DNA damage and repair mechanisms.

Photofootprinting and Photosequencing: It is utilized in DNA photofootprinting and photosequencing techniques to map DNA-protein interactions and sequence DNA.

Biological Studies: The compound’s ability to interact with DNA makes it valuable in biological studies, including investigations of gene expression and regulation.

Mécanisme D'action

The mechanism of action of 9-AHA involves its interaction with DNA. Upon exposure to light, the azido group generates reactive intermediates that cleave DNA strands, resulting in single-strand nicks and alkali-labile sites . This photocleavage process is sequence-specific, with a preference for adenosine and guanosine bases .

Comparaison Avec Des Composés Similaires

9-AHA can be compared to other similar compounds, such as:

9-(6-(2-Diazocyclopentadienylcarbonyloxy)hexylamino)acridine: This compound also undergoes DNA photocleavage but exhibits different sequence preferences and efficiencies.

Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye, but it does not have the azido group and thus lacks the photocleavage properties.

Proflavine: Another acridine derivative used as an antiseptic and in biological staining, but it does not possess the azido group and related photocleavage capabilities.

The uniqueness of this compound lies in its azido group, which imparts specific photocleavage properties, making it valuable for DNA-related studies.

Propriétés

Numéro CAS |

88373-10-8 |

|---|---|

Formule moléculaire |

C26H26N6O |

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

N-[6-(acridin-9-ylamino)hexyl]-4-azidobenzamide |

InChI |

InChI=1S/C26H26N6O/c27-32-31-20-15-13-19(14-16-20)26(33)29-18-8-2-1-7-17-28-25-21-9-3-5-11-23(21)30-24-12-6-4-10-22(24)25/h3-6,9-16H,1-2,7-8,17-18H2,(H,28,30)(H,29,33) |

Clé InChI |

PCSBGTOFCNRFRM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |

SMILES canonique |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |

Key on ui other cas no. |

88373-10-8 |

Synonymes |

9-(6-(4-azidobenzamido)hexylamino)acridine 9-AHA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.